![molecular formula C20H21N3O5S B2809882 4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886910-42-5](/img/structure/B2809882.png)

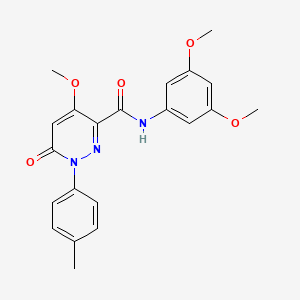

4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

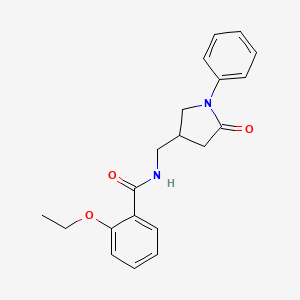

4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Crystal Structure and Biological Studies

- 1,3,4-Oxadiazole derivatives, including related compounds, were studied for their crystal structure and biological activities, particularly in antioxidant and antibacterial properties (Karanth et al., 2019).

Anticancer Evaluation

- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally similar to the compound , were designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).

Nematocidal Activity

- Novel 1,2,4-oxadiazole derivatives were synthesized for their nematocidal activities, showing promising results against Bursaphelenchus xylophilus (Liu et al., 2022).

Photolysis Studies

- The photolysis of 1,3,4-oxadiazoles, related to the compound , was studied in alcohols, revealing insights into chemical reactions under light irradiation (Tsuge et al., 1977).

Anti-Inflammatory and Anti-Cancer Properties

- Synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides showed potential anti-inflammatory and anti-cancer activities (Gangapuram & Redda, 2009).

Antioxidant Evaluation

- New functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant activity (Bondock et al., 2016).

Antimycobacterial Screening

- N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and screened for their antitubercular activities (Nayak et al., 2016).

Anti-bacterial Study

- N-substituted derivatives of 1,3,4-oxadiazole compounds were synthesized and evaluated for their antibacterial properties (Khalid et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . These interactions inhibit the enzyme’s activity, disrupting the normal function of the citric acid cycle and the electron transport chain.

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The disruption of these pathways can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy.

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the inhibition of SDH. This inhibition disrupts cellular respiration, leading to a decrease in ATP production . The resulting energy deficit can affect various cellular processes, potentially leading to cell death.

Propiedades

IUPAC Name |

4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-3-4-13-27-16-9-5-14(6-10-16)18(24)21-20-23-22-19(28-20)15-7-11-17(12-8-15)29(2,25)26/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNCUDSNGSMKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol](/img/structure/B2809800.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide](/img/structure/B2809801.png)

![Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2809802.png)

![8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809803.png)

![3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2809808.png)

![2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2809810.png)

![3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2809812.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2809816.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2809820.png)